Zinc L-lactate

Vue d'ensemble

Description

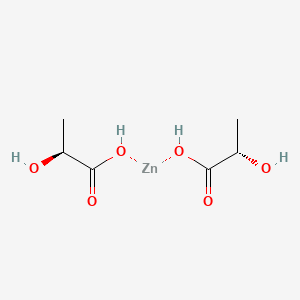

Zinc L-lactate is a chemical compound, a salt of zinc and lactic acid with the formula Zn(C3H5O3)2 . It appears as a white to almost white fine powder . It is nearly odorless, highly soluble in water, and insoluble in ethanol . It forms dihydrates with the chemical formula Zn(C3H5O3)2•2H2O .

Synthesis Analysis

Zinc L-lactate is synthesized through the reaction of lactic acid with zinc oxide . The reaction is as follows: 2CH3CH(OH)COOH + ZnO → Zn(C3H5O3)2 + H2O . An alkynyl-functionalized L-lactate analogue has been reported for metabolic labeling, fluorescence detection, and chemical proteomic profiling of protein lactylation in mammalian cells .

Molecular Structure Analysis

The molecular formula of Zinc L-lactate is C6H10O6Zn . It has an average mass of 243.549 Da and a monoisotopic mass of 241.976883 Da .

Chemical Reactions Analysis

Zinc L-lactate is a result of the reaction of lactic acid with zinc oxide . The reaction is as follows: 2CH3CH(OH)COOH + ZnO → Zn(C3H5O3)2 + H2O .

Physical And Chemical Properties Analysis

Zinc L-lactate appears as a white to almost white fine powder . It is nearly odorless, highly soluble in water, and insoluble in ethanol . It forms dihydrates with the chemical formula Zn(C3H5O3)2•2H2O .

Applications De Recherche Scientifique

Biodegradable Polymer Production

Zinc L-lactate is used as a catalyst in the production of poly (l-lactide) (PLLA) , a biodegradable polymer . This polymer has applications in drug delivery, tissue engineering, and food packaging due to its biocompatibility and renewability. The presence of Zinc L-lactate enhances the crystallization rate of PLLA, improving its final properties and broadening its application potential.

Animal Nutrition and Growth

In the field of poultry farming, Zinc L-lactate supplementation has been shown to improve growth performance, intestinal morphology, and serum biochemical parameters in Chinese yellow-feathered broilers . It also increases the levels of hepatic metallothionein, which plays a role in the body’s response to heavy metals and oxidative stress.

Electrochemical Biosensors

Zinc L-lactate is involved in the development of electrochemical biosensors for detecting L-lactic acid . These biosensors have significant implications for medical diagnostics, food quality control, and environmental monitoring.

Enhanced Crystallization Rate in Polymers

The compound is utilized to increase the crystallization rate of polymers, which is crucial for improving the mechanical properties and processing performance of biodegradable plastics . This application is particularly relevant in the context of sustainable materials science.

Bioavailability in Livestock

Research indicates that Zinc L-lactate has higher bioavailability compared to inorganic zinc sources when used in livestock diets . This higher bioavailability can lead to better absorption and utilization of zinc, which is essential for various physiological functions in animals.

Nanotechnology

Zinc L-lactate plays a role in the synthesis of zinc oxide nanowires , which are used in the construction of biosensors for L-lactic acid detection . These nanowires offer high sensitivity and specificity, making them valuable in the development of advanced sensing technologies.

Safety and Hazards

Zinc L-lactate is harmful if swallowed and causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Mécanisme D'action

Target of Action

Zinc L-lactate primarily targets proteins in the body, particularly those involved in redox balance and mitochondrial function . It also interacts with the deSUMOylating enzyme SENP1 . The lactate component of Zinc L-lactate has been found to play a role in protein lactylation, a post-translational modification that significantly impacts human health and disease .

Mode of Action

Zinc L-lactate works by binding to specific receptors in the body, triggering a cascade of biochemical reactions. In the case of SENP1, lactate forms a complex with zinc within the active site of the enzyme, thereby inhibiting deSUMOylation activity . This interaction affects the gene expression and activity of oxidation or antioxidant enzymes .

Biochemical Pathways

Zinc L-lactate affects several biochemical pathways. It promotes cell proliferation, inhibits cell apoptosis, and upregulates the mRNA expression and concentration of MT-2B, ZNT-1, and CRIP . It also impacts the gene expression and activity of oxidation or antioxidant enzymes, such as CuZnSOD, CAT, and Gpx1 . Furthermore, lactate, a component of Zinc L-lactate, is involved in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Pharmacokinetics

It is known that zinc l-lactate appears as a white to almost white fine powder, is nearly odorless, and highly soluble in water . These properties suggest that it may have good bioavailability.

Result of Action

The action of Zinc L-lactate results in various molecular and cellular effects. It promotes cell proliferation, inhibits cell apoptosis, and upregulates the mRNA expression and concentration of certain proteins . It also affects the gene expression and activity of oxidation or antioxidant enzymes . Moreover, lactate has been found to regulate inflammatory processes .

Action Environment

The action, efficacy, and stability of Zinc L-lactate can be influenced by environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of Zinc L-lactate . Additionally, the presence of other substances, such as soapnut extract, can act synergistically with Zinc L-lactate, enhancing its antimicrobial properties .

Propriétés

IUPAC Name |

(2S)-2-hydroxypropanoic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/t2*2-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUDZEJIEQLLHN-CEOVSRFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63179-81-7, 103404-76-8 | |

| Record name | Zinc L-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063179817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, bis((2S)-2-(hydroxy-kappaO)propanoato-kappaO)-, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc Lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the most efficient method to synthesize Zinc L-lactate?

A1: Research indicates that direct synthesis from L-lactate liquid, fermented by immobilized Rhizopus oryzae R[1], offers a high-yield method for producing Zinc L-lactate. [] This method achieves maximum yield when the molar ratio of ZnSO4·7H2O to CaLa2 is between 0.9 and 0.95. Additionally, optimal reaction conditions include a temperature range of 95-100℃ and a reaction time of 1 to 1.5 hours. This method yields Zinc L-lactate with a purity of up to 99.38%, meeting national standards for food additives. []

Q2: Are there any studies on the physicochemical properties of Zinc L-lactate?

A2: While the provided research focuses on synthesis [], a separate study investigates the solubilities and vapor pressures of water over saturated solutions of various metal lactates, including Zinc L-lactate. [] This type of data is essential for understanding the compound's behavior in different solutions and environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)